Neuropeptide FF
CAS No.: 99566-27-5
Cat. No.: VC21541962
Molecular Formula: C54H76N14O10
Molecular Weight: 1081.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99566-27-5 |
|---|---|
| Molecular Formula | C54H76N14O10 |
| Molecular Weight | 1081.3 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1 |
| Standard InChI Key | HWYCFZUSOBOBIN-FPAYTFQGSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Introduction
Structural and Biochemical Characteristics
Neuropeptide FF (FLFQPQRFa) is a mammalian amidated neuropeptide belonging to the RF-amide family of peptides, characterized by their C-terminal Arg-Phe-NH2 sequence . In humans, Neuropeptide FF peptides are encoded by the NPFF gene, with the primary sequence being Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 . The amidation of the C-terminal phenylalanine is essential for biological activity. This octapeptide has a molecular weight of 1081.28 and a chemical formula of C54H76N14O10 .
The human genome also encodes a related peptide, SQA-Neuropeptide FF (Ser-Gln-Ala-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2), which is contained in the human Neuropeptide FF precursor . This extended variant demonstrates biochemical and pharmacological properties similar to those of Neuropeptide FF, confirming its membership in the Neuropeptide FF family .
Precursors and Processing
Two precursors have been identified for Neuropeptide FF: NPFFA and NPFFB, which have been cloned in several mammalian species . Processing of the NPFFA precursor at basic proteolytic sites generates a Neuropeptide FF-containing peptide with three additional N-terminal amino acids that differ between species, and a NPSF (SLAAPQRFa)-containing peptide whose length depends on the species . Meanwhile, NPFFB serves as a precursor for RFamide-related peptides (RFRPs, also called GnIH for gonadotropin inhibitory hormone), containing both a LPLRFa-containing peptide and a peptide sharing the same C-terminal PQRFamide motif with Neuropeptide FF, such as NPVF (VPNLPQRFa) in humans .
Table 1: Key Structural Properties of Neuropeptide FF
| Property | Description |
|---|---|
| Sequence | FLFQPQRF-NH2 |
| Chemical Formula | C54H76N14O10 |
| Molecular Weight | 1081.28 |
| Family | RF-amide peptides |
| Human Variant | SQA-FLFQPQRF-NH2 |
| Essential Modification | C-terminal amidation |
| CAS Number | 99566-27-5 |
Receptor System and Signaling Mechanisms
Neuropeptide FF interacts with two distinct G-protein-coupled receptors: Neuropeptide FF Receptor 1 (NPFF1) and Neuropeptide FF Receptor 2 (NPFF2), which were cloned in 2000 . These receptors are distributed throughout the body and exhibit different binding affinities for Neuropeptide FF .
Receptor Binding and Affinity
Neuropeptide FF demonstrates high affinity for both receptor subtypes, though with differential binding characteristics. Studies have revealed Ki values of 2.82 nM for NPFF1 and 0.21 nM for NPFF2, indicating approximately 13-fold greater affinity for the NPFF2 receptor . The human variant SQA-Neuropeptide FF displays similarly high affinity in binding studies, with a Ki value of 0.33 nM in rat spinal cord tissue, comparable to the 0.38 nM observed for Neuropeptide FF itself .
In addition to its primary receptors, Neuropeptide FF has been identified as an agonist for the Mas-related G protein-coupled receptor member A (MRGPRA), suggesting broader signaling capabilities beyond the canonical Neuropeptide FF receptor system .
Signaling Pathways
Upon binding to its receptors, Neuropeptide FF triggers various intracellular signaling cascades. In acutely dissociated mouse dorsal root ganglion neurons, SQA-Neuropeptide FF reduces depolarization-induced intracellular calcium rise by approximately 40%, as measured with the calcium indicator Fluo-3 . This modulation of calcium signaling may contribute to its effects on neuronal excitability and pain processing.
The Neuropeptide FF receptors couple to G proteins, primarily Gi/o, leading to inhibition of adenylyl cyclase, modulation of ion channels, and regulation of other downstream effectors that collectively mediate its diverse physiological effects .
Physiological Functions
Neuropeptide FF and related peptides are involved in numerous physiological functions, reflecting the widespread distribution of their receptors throughout the body .
Pain Modulation
This bidirectional modulation of opioid analgesia makes Neuropeptide FF a potential target for novel pain management strategies, particularly in addressing issues related to opioid tolerance and dependence .
Thermoregulation
Neuropeptide FF plays a significant role in body temperature homeostasis . Studies in mice have demonstrated that both Neuropeptide FF and its analogues produce marked hypothermia following third ventricle injections . This effect on thermoregulation appears to be mediated through central mechanisms and may involve interactions with other neurotransmitter systems involved in temperature control .
Cardiovascular Regulation
The Neuropeptide FF system participates in cardiovascular regulation, influencing arterial blood pressure and potentially other cardiovascular parameters . While the precise mechanisms underlying these effects remain to be fully elucidated, they likely involve both central and peripheral actions on vascular tone, cardiac function, and autonomic regulation .
Metabolic and Endocrine Functions
Neuropeptide FF exhibits significant effects on metabolic and endocrine functions. It demonstrates anorexigenic properties, reducing food intake following intracerebroventricular administration . This effect on feeding behavior may involve interactions with other appetite-regulating neuropeptides and neurotransmitters in hypothalamic circuits .
Additionally, Neuropeptide FF influences insulin release and controls the number and metabolic effects of adipose tissue macrophages . Research has shown that Neuropeptide FF is necessary for adipose tissue health, suggesting potential implications for metabolic disorders .
Other Physiological Roles
Beyond the functions described above, Neuropeptide FF has been implicated in several other physiological processes, including:
The diversity of these functions reflects the widespread distribution of Neuropeptide FF receptors throughout the body and underscores the potential significance of this neuropeptide system in health and disease.
Table 2: Key Physiological Functions of Neuropeptide FF
Pharmacological Tools and Ligands
The development of pharmacological tools to study and potentially target the Neuropeptide FF system has been an active area of research, though challenges remain in developing selective, bioavailable compounds .
Peptide Ligands
Much of our understanding of Neuropeptide FF pharmacology comes from studies using peptide ligands, including Neuropeptide FF itself and various analogues . One well-characterized analogue is 1DMe ([D-Tyr-Leu-(NMe)Phe-Gln-Pro-Gln-Arg-Phe-NH2]), which has been used extensively in research . SQA-Neuropeptide FF, the human variant, has similar pharmacological properties to Neuropeptide FF but shows some differences in potency .
Nonpeptide Ligands
The development of nonpeptide ligands for Neuropeptide FF receptors has been challenging, with limitations in selectivity and pharmacokinetic properties . Some progress has been made with compounds based on quinazoline and quinoline cores with guanidine at the 2-position and methyl at the 4-position . Modifications at the 6- and 7-positions have yielded compounds with varying degrees of selectivity between receptor subtypes .
The quest for selective, bioavailable nonpeptide modulators of the Neuropeptide FF system remains an important goal for advancing both research and potential therapeutic applications .
Future Research Directions
Despite significant advances in understanding Neuropeptide FF biology, several important questions remain and warrant further investigation:
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Elucidation of the complete signaling pathways downstream of Neuropeptide FF receptors
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Development of subtype-selective ligands with improved pharmacokinetic properties
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Further clarification of the site-specific effects of Neuropeptide FF in the central and peripheral nervous systems
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Investigation of potential clinical applications in pain management, addiction, and metabolic disorders
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Exploration of the interaction between Neuropeptide FF and other neurotransmitter/neuropeptide systems
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Understanding the role of Neuropeptide FF in disease states and its potential as a biomarker
Continued research in these areas will likely yield valuable insights into both the basic biology of Neuropeptide FF and its potential therapeutic applications.
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